Regioisomeric Differentiation: 5- vs 4-(Chloromethyl)-2-methyloxazole - LogP and Predicted pKa Comparison
The 5-chloromethyl regioisomer (CAS 1196146-69-6) exhibits a substantially lower LogP (0.44) compared to the 4-chloromethyl isomer (CAS 141399-53-3; LogP = 1.72) , indicating a marked difference in lipophilicity. This is accompanied by a significant divergence in predicted pKa (2.13±0.10 for the 5-isomer vs. 0.87±0.12 for the 4-isomer) , which will influence protonation state and hydrogen-bonding potential. These differences are critical for the design of oxazole-containing drug candidates where membrane permeability and target engagement are key considerations.
| Evidence Dimension | Predicted LogP and pKa |
|---|---|
| Target Compound Data | LogP = 0.44; pKa = 2.13±0.10 (Predicted) |
| Comparator Or Baseline | 4-(Chloromethyl)-2-methyloxazole (CAS 141399-53-3): LogP = 1.72; pKa = 0.87±0.12 (Predicted) |
| Quantified Difference | Δ LogP = -1.28 (5-isomer more hydrophilic); Δ pKa ≈ +1.26 (5-isomer less acidic) |
| Conditions | Predicted values from vendor technical datasheets; pKa calculated using ACD/Labs or similar software; LogP from XLogP3 or similar algorithm. |
Why This Matters
This quantifiable difference in lipophilicity and acidity directly impacts the compound's suitability for specific biological assays and informs the choice of synthetic route, preventing costly mis-selection of the wrong regioisomer in early-stage medicinal chemistry campaigns.
